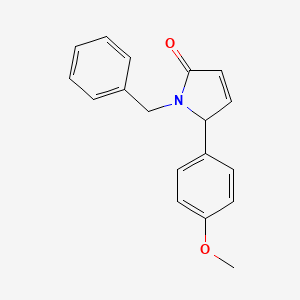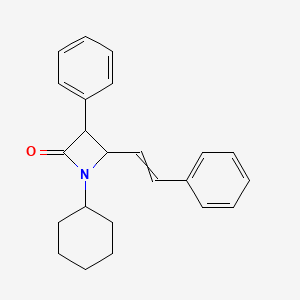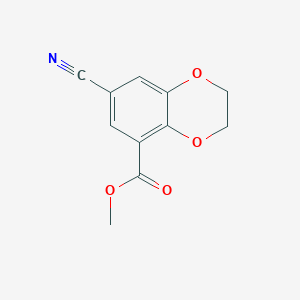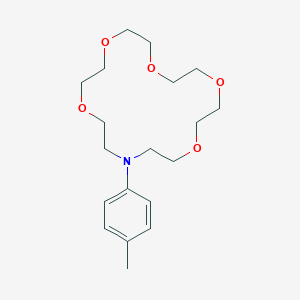
1-Propanone, 2-(3-nitrophenyl)-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-(3-nitrophenyl)-1-phenyl- is an organic compound with the molecular formula C15H13NO3 It is a ketone derivative characterized by the presence of a nitrophenyl group and a phenyl group attached to the propanone backbone
Preparation Methods
The synthesis of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-nitrobenzoyl chloride with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Propanone, 2-(3-nitrophenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired reaction pathway.
Scientific Research Applications
1-Propanone, 2-(3-nitrophenyl)-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including cytotoxicity and inhibition of specific enzymes.
Comparison with Similar Compounds
1-Propanone, 2-(3-nitrophenyl)-1-phenyl- can be compared with other similar compounds such as:
2-Methyl-1-(3-nitrophenyl)-propan-1-one: This compound has a similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.
1-(3-Nitrophenyl)-2-phenylethanone: This compound has an ethyl group instead of a propanone backbone, which affects its reactivity and applications.
Properties
CAS No. |
917906-02-6 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H13NO3/c1-11(15(17)12-6-3-2-4-7-12)13-8-5-9-14(10-13)16(18)19/h2-11H,1H3 |
InChI Key |
VRTXARLNANGXGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-imidazo[4,5-b]pyridin-1-yl-N-[(1S)-1-phenylethyl]pyrazin-2-amine](/img/structure/B14208452.png)
![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B14208459.png)
![1-{4-[(3-Nitropyridin-2-yl)amino]piperidin-1-yl}-3-phenylprop-2-yn-1-one](/img/structure/B14208462.png)

![2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one](/img/structure/B14208466.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B14208468.png)

![{4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]phenyl}acetic acid](/img/structure/B14208474.png)

![5-[(5-Carboxypentanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14208482.png)

![N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine](/img/structure/B14208501.png)
![N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208516.png)
![6-[5-Bromo-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14208517.png)
